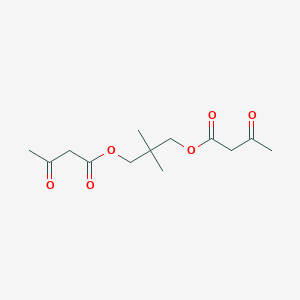

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)

Vue d'ensemble

Description

“2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)” is a chemical compound . It has potential applications in many fields, such as biological activities, polymers, dyes, and catalysis .

Synthesis Analysis

The synthesis of a complex related to “2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)” was reported . The process involved dissolving 1 mmol of the compound in 10 mL of acetonitrile, added to a stirred solution of 1 mmol of palladium(II) acetate in 10 mL acetonitrile. The solution was refluxed for 6 hours, cooled to room temperature, and left in a refrigerator for 1 week .Molecular Structure Analysis

The molecular structure of “2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)” is complex . The IR spectrum peaks at 1602, 1318, 1258, 1541, 571, and 468 cm–1 are assigned to v(C=N), v(C–N), v(C–O), v(C=C aromatic), v(Pd–O), and v(Pd–N), respectively .Chemical Reactions Analysis

The compound has been reported to possess potential applications in many fields, such as biological activities, polymers, dyes, and catalysis . Palladium(II) Schiff-base complexes have been widely used as homogeneous and heterogeneous catalysts for coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)” include a melting point of 473 – 478 K . The effective magnetic moment, as measured at room temperature, was 0 B.M., indicating the diamagnetic nature of the complex .Applications De Recherche Scientifique

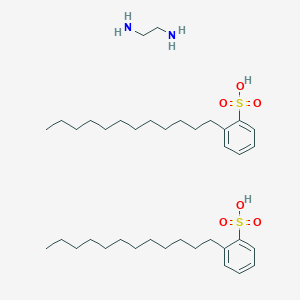

Corrosion Inhibition

The compound has been used in the creation of a new reduced form of Schiff base for protecting API 5L Grade B in 1 M HCl . The high anti-corrosion property, accessibility as natural materials, being eco-friendly and low cost, make it an important challenge for corrosion inhibition of steel .

Protection of Carbonyl Groups

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) is used for the protection of carbonyl groups as 4,4-dimethyl-1,3-dioxanes . This is often preferred to the more usual 1,3-dioxolanes due to easier separation and greater stability .

Catalysis

The palladium(II) Schiff-base complexes, which include 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate), have been widely used as homogeneous and heterogeneous catalysts for coupling reactions .

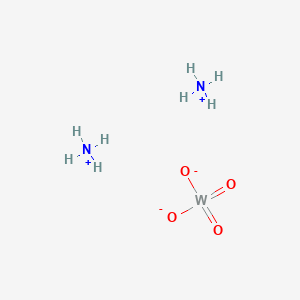

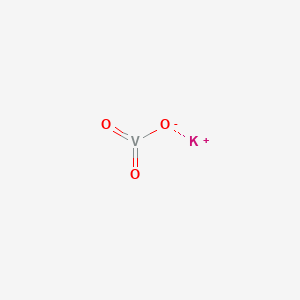

Photocatalytic H2 Evolution

The compound has been used in the synthesis of copper-azole complexes, which have been shown to improve the photocatalytic H2 evolution activity of Keggin polyoxometalates .

Electronic Interaction and Correlation Studies

The geometrical properties of inhibitors, including 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate), have been improved to better understand electronic interaction and correlation .

Synthesis of Organic Compounds

The compound has been used in the synthesis of organic compounds with high molecular weight and large surface coverage, which have a powerful corrosion inhibiting ability .

Mécanisme D'action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as esters , which are often involved in various biological processes.

Mode of Action

It’s known that esters can interact with various biological targets, leading to a range of biochemical changes .

Biochemical Pathways

Esters are known to participate in a variety of biochemical reactions, including hydrolysis and transesterification .

Pharmacokinetics

The compound’s molecular weight of 27229 g/mol suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

It’s known that esters can undergo hydrolysis in biological systems, leading to the production of alcohols and carboxylic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate). For instance, the compound’s solubility and stability can be affected by temperature and pH .

Safety and Hazards

Propriétés

IUPAC Name |

[2,2-dimethyl-3-(3-oxobutanoyloxy)propyl] 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6/c1-9(14)5-11(16)18-7-13(3,4)8-19-12(17)6-10(2)15/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASITSWSKYLIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC(C)(C)COC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541413 | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) | |

CAS RN |

14276-67-6 | |

| Record name | 1,1′-(2,2-Dimethyl-1,3-propanediyl) bis(3-oxobutanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14276-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neopentylglycolycol bis acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)